Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate is an organic compound that belongs to the class of esters It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate typically involves the esterification of 2-ethyl-2-(1,3-thiazol-2-yl)butanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-ethyl-2-(1,3-thiazol-2-yl)propanoate
- Ethyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate
- Methyl 2-methyl-2-(1,3-thiazol-2-yl)butanoate
Uniqueness
Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate is unique due to its specific substitution pattern on the thiazole ring and the ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring substituted at the 1 and 3 positions, alongside a butanoate moiety. Its molecular formula is C11H15N1O2S, with an average molecular weight of approximately 213.297 g/mol. The compound is characterized by a nutty and roasted aroma, making it notable in flavor chemistry and potentially applicable in food industries.
Antimicrobial Activity
Research indicates that compounds containing thiazole structures often exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains. One study highlighted the efficacy of thiazole derivatives against Staphylococcus aureus and Mycobacterium luteum, demonstrating moderate to good antimicrobial activity .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Organism | Activity Level |
---|---|---|
Thiazole A | Staphylococcus aureus | Moderate |
Thiazole B | Mycobacterium luteum | Good |
This compound | TBD | TBD |
Anticancer Properties
This compound has been investigated for its anticancer potential. Thiazole derivatives are known to inhibit specific cancer cell lines through various mechanisms. For example, compounds similar to this compound have shown inhibitory effects on the HSET (KIFC1) protein, which plays a crucial role in mitotic spindle formation in centrosome-amplified cancer cells .
In vitro studies have demonstrated that certain thiazole derivatives can induce multipolar spindle formation in cancer cells, leading to cell death through aberrant cell division .
Table 2: Anticancer Activity Data
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast Cancer) | 175 ± 3.2 |
Compound B | A375 (Melanoma) | 323 ± 2.6 |
This compound | TBD |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The thiazole ring can modulate enzyme activity or receptor interactions, leading to either inhibition or activation of critical signaling pathways.
Research suggests that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, the removal or alteration of substituents on the thiazole ring significantly affects the potency of these compounds against cancer targets .
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of thiazole derivatives:
- Study on Antimicrobial Properties : A series of thiazole derivatives were synthesized and screened for their antimicrobial activity against various pathogens. Results indicated that modifications in the thiazole structure could enhance activity against specific strains .
- Anticancer Research : In a study focusing on HSET inhibitors, several thiazole-based compounds showed promising results in inducing multipolarity in cancer cells at micromolar concentrations .
Properties
Molecular Formula |
C10H15NO2S |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate |
InChI |
InChI=1S/C10H15NO2S/c1-4-10(5-2,9(12)13-3)8-11-6-7-14-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
OJZODGJONPCJGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=NC=CS1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.